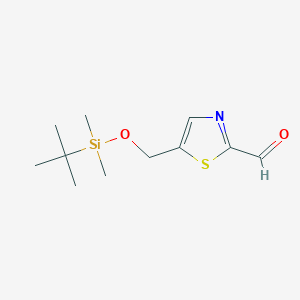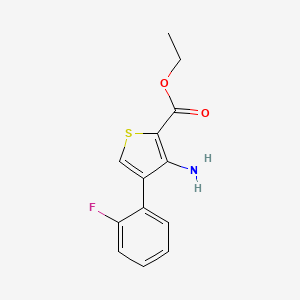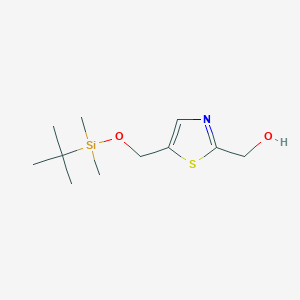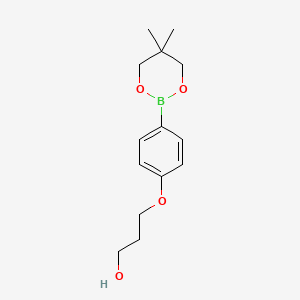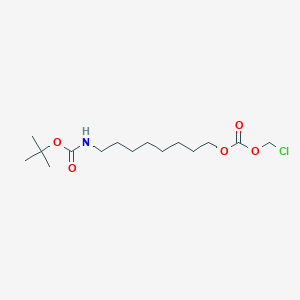
Carbonate de chlorométhyl 8-(tert-butoxycarbonylamino)-1-octyle
Vue d'ensemble
Description
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an octyl carbonate moiety. This compound is of interest in organic synthesis due to its unique structural components, which allow for various chemical transformations and applications in different fields.
Applications De Recherche Scientifique
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate has several applications in scientific research:
Orientations Futures
The use of Boc groups in organic synthesis continues to be a significant tool in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the addition and removal of Boc groups, as well as exploring new applications for Boc-protected compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl (Boc) protected amino group. This is achieved by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions . The chloromethyl group can be introduced through a chloromethylation reaction, often using chloromethyl methyl ether or chloromethyl chloroformate as reagents . The final step involves the formation of the octyl carbonate moiety, which can be accomplished by reacting the intermediate with octyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or other strong acids.
Carbonate Formation: The octyl carbonate moiety can be formed through reactions with alcohols and carbonylating agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Carbonate Formation: Reagents such as octyl chloroformate and bases like triethylamine are used for the formation of the carbonate moiety.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The primary amine is released upon removal of the Boc group.
Carbonate Formation: The final product is the octyl carbonate derivative.
Mécanisme D'action
The mechanism of action of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate involves its ability to undergo various chemical transformations. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds . The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule . The octyl carbonate moiety can participate in esterification and transesterification reactions, contributing to the compound’s versatility in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-hexyl carbonate
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-decyl carbonate
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-dodecyl carbonate
Uniqueness
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the chloromethyl group allows for versatile substitution reactions, while the Boc-protected amino group offers selective deprotection under mild conditions . The octyl carbonate moiety adds hydrophobic character, making the compound suitable for applications in both aqueous and organic environments .
Propriétés
IUPAC Name |
chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSZEWDIFYMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


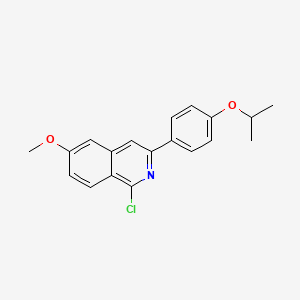
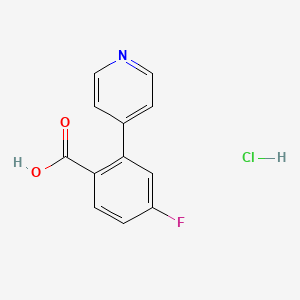

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)

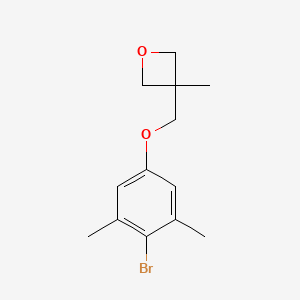
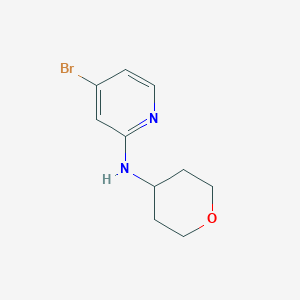
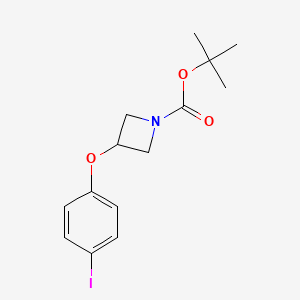
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
